3-(3,4-difluorophenyl)morpholine

Catalog No.
S6875934
CAS No.
769107-66-6
M.F
C10H11F2NO
M. Wt
199.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,4-difluorophenyl)morpholine

CAS Number

769107-66-6

Product Name

3-(3,4-difluorophenyl)morpholine

Molecular Formula

C10H11F2NO

Molecular Weight

199.2

3-(3,4-Difluorophenyl)morpholine is an organic compound characterized by a morpholine ring substituted with a difluorophenyl group at the third position. Its molecular formula is C10H10F2NC_{10}H_{10}F_2N, and it has a molecular weight of approximately 199.20 g/mol. The presence of the difluorophenyl moiety enhances both lipophilicity and biological activity, making this compound of significant interest in medicinal chemistry. The difluorination introduces unique electronic properties that can influence the compound's reactivity and interaction with biological targets.

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(3,4-difluorophenyl)morpholine. Given its recent emergence in research, further investigation is needed to understand its potential biological activity or interaction with other molecules.

As with any new compound, safety information on 3-(3,4-difluorophenyl)morpholine is limited. It is advisable to handle it with standard laboratory precautions for unknown organic compounds, including wearing gloves, eye protection, and working in a fume hood.

Future Research Directions

3-(3,4-difluorophenyl)morpholine represents a molecule with potential for various scientific applications. Here are some possibilities for future research:

  • Medicinal Chemistry: Investigate its potential for drug discovery by evaluating its interaction with specific biological targets.
  • Material Science: Explore its properties for use in the development of new materials with specific functionalities.
  • Organic Synthesis: Develop efficient and scalable synthetic routes for its production.
  • Organic synthesis

    The presence of the morpholine ring suggests potential applications in organic synthesis as a scaffold or building block for the development of new molecules. Morpholine rings are frequently used in medicinal chemistry due to their ability to bind to various targets and influence biological processes.

  • Medicinal chemistry

    The difluorophenyl group can be a useful tool for medicinal chemists to modulate the properties of a molecule, such as its potency, selectivity, and metabolic stability. By incorporating this group, researchers might aim to develop new drugs with improved efficacy or reduced side effects [].

  • Material science

    Compounds containing morpholine rings can exhibit interesting physical properties, such as self-assembly or the ability to form liquid crystals. 3-(3,4-difluorophenyl)morpholine could be investigated for potential applications in materials science, but further research is needed [].

Typical for morpholine derivatives, including:

  • Nucleophilic Substitution: The difluoro substituents on the phenyl ring can engage in nucleophilic substitution reactions, allowing for further derivatization.
  • Oxidation and Reduction: Under specific conditions, the compound can undergo oxidation to form corresponding ketones or aldehydes, or reduction to yield different amine derivatives.
  • Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for synthesizing more complex molecular architectures .

The biological activity of 3-(3,4-Difluorophenyl)morpholine has been explored in various studies. Compounds containing morpholine rings are often investigated for their potential as pharmaceuticals due to their ability to interact with multiple biological targets. This compound may exhibit properties such as:

  • Antitumor Activity: Morpholine derivatives have been shown to modulate pathways involved in cancer progression.
  • Central Nervous System Activity: Morpholines are known to enhance potency through interactions with neurotransmitter receptors and may improve blood-brain barrier penetration, making them candidates for treating neurological disorders .
  • Enzyme Inhibition: Interaction studies indicate that this compound may inhibit specific enzymes relevant to disease processes, contributing to its therapeutic potential.

The synthesis of 3-(3,4-Difluorophenyl)morpholine can be achieved through several methods:

  • Direct Reaction Method:
    • Starting Materials: 3,4-difluoroaniline and morpholine.
    • Conditions: Typically involves heating the reactants in the presence of a base (such as potassium carbonate) in a solvent like dimethylformamide at elevated temperatures.
  • Alternative Synthetic Routes:
    • Utilizing different coupling agents or solvents can optimize yield and purity.
    • Industrial production may employ continuous flow reactors for efficiency and consistency .

3-(3,4-Difluorophenyl)morpholine has diverse applications in medicinal chemistry and related fields:

  • Pharmaceutical Development: Its unique structure makes it a candidate for developing drugs targeting various diseases, particularly those affecting the central nervous system.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules in organic synthesis.
  • Biological Studies: Used in research to investigate receptor interactions and enzyme inhibition mechanisms .

Interaction studies involving 3-(3,4-Difluorophenyl)morpholine focus on its binding affinity to specific receptors or enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:

  • Binding assays indicate its interaction with certain protein targets can lead to inhibition or modulation of enzymatic activities relevant to disease processes.
  • The structural characteristics of this compound allow it to fit into active sites of enzymes effectively, enhancing its potential as an inhibitor .

Several compounds share structural similarities with 3-(3,4-Difluorophenyl)morpholine. Here are some notable examples:

Compound NameStructural FeaturesSimilarity Index
2-(2,4-Difluorophenyl)morpholineDifluorophenyl group at position 20.75
2-(3,4-Difluorophenyl)morpholineDifluorophenyl group at position 20.69
3-(4-Fluorophenyl)morpholineFluorophenyl group at position 30.74
(R)-3-(4-Fluorophenyl)morpholineChiral variant with fluorine at position 40.74

The uniqueness of 3-(3,4-Difluorophenyl)morpholine lies in the specific arrangement of fluorine atoms on the phenyl ring. This configuration significantly influences its chemical reactivity and biological properties compared to other morpholine derivatives. The positioning affects pharmacokinetic properties such as absorption and distribution within biological systems, making it a valuable candidate for targeted therapeutic applications .

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Last modified: 08-26-2023

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